2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-cyclopentylacetamide
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Overview
Description
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and piperidine moieties, which are connected through a spiro linkage The presence of an acetyl group and a cyclopentylacetamide moiety further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Spiro Formation: The chromene intermediate is then reacted with a piperidine derivative to form the spiro linkage. This step often requires the use of a strong base to facilitate the spirocyclization.
Acetylation: The spiro compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: Finally, the acetylated spiro compound is reacted with cyclopentylamine to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohol derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- **2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide is unique due to its specific cyclopentylacetamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N2O5 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-cyclopentylacetamide |
InChI |
InChI=1S/C22H28N2O5/c1-15(25)24-10-8-22(9-11-24)13-19(26)18-7-6-17(12-20(18)29-22)28-14-21(27)23-16-4-2-3-5-16/h6-7,12,16H,2-5,8-11,13-14H2,1H3,(H,23,27) |
InChI Key |
BERBSWKBMICLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4CCCC4 |
Origin of Product |
United States |
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